2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride
Overview
Description
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the molecular formula C9H15Cl4NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of 2-(4-Piperidinyl)ethanol with trichloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, ensuring a consistent supply of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride include:
- 2-(4-Piperidinyl)ethyl acetate
- 2-(4-Piperidinyl)ethyl chloride
- 2-(4-Piperidinyl)ethyl bromide
Uniqueness
The presence of the trichloroacetate group imparts distinct reactivity and stability, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
2-piperidin-4-ylethyl 2,2,2-trichloroacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-6-3-7-1-4-13-5-2-7;/h7,13H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKYBSADSLRMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C(Cl)(Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-87-9 | |
Record name | Acetic acid, 2,2,2-trichloro-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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